molecular formula C26H23NO4 B8016950 (2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid

(2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B8016950
M. Wt: 413.5 g/mol
InChI Key: ZCRFRBRGTNYAKX-LADGPHEKSA-N
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Description

(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid is a chiral, Fmoc-protected pyrrolidine carboxylic acid derivative. Its molecular formula is C₂₆H₂₃NO₄ (molecular weight ~413.47), featuring a phenyl group at the 2-position and a carboxylic acid moiety at the 3-position of the pyrrolidine ring. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for amines, making this compound a critical intermediate in solid-phase peptide synthesis (SPPS) . The (2S,3S) stereochemistry is crucial for its role in constructing peptides with defined spatial configurations.

Properties

IUPAC Name

(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)22-14-15-27(24(22)17-8-2-1-3-9-17)26(30)31-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,22-24H,14-16H2,(H,28,29)/t22-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRFRBRGTNYAKX-LADGPHEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]([C@H]1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Stereoisomeric Variants: (2R,3S)-Configuration

A closely related stereoisomer, (2R,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid (CAS: 2094028-78-9), shares the same molecular formula and weight but differs in the stereochemistry at the 2-position. This subtle change alters its spatial orientation, impacting its reactivity in peptide coupling and its compatibility with chiral catalysts. For example, the (2R,3S) variant may exhibit distinct crystallization behavior or solubility profiles in organic solvents compared to the (2S,3S) form .

Substituent Variations: 3,3-Dimethyl vs. Phenyl Groups

The compound (2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpyrrolidine-2-carboxylic acid (CAS: 1982344-79-5, molecular formula C₂₂H₂₃NO₄) replaces the phenyl group with 3,3-dimethyl substituents. This substitution reduces molecular weight (365.42 g/mol) and increases steric hindrance, which can hinder coupling efficiency in SPPS.

Structural Complexity: Piperidine and Thiazole Derivatives

  • 1-[(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid (C₂₆H₂₈N₂O₅, 95% purity) introduces a piperidine ring linked via a carbonyl group. This added complexity expands its utility in synthesizing cyclic peptides or constrained analogs but may reduce synthetic yield due to increased steric demands .
  • 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride (C₂₄H₂₃ClN₂O₄S) incorporates a thiazole ring, enhancing stability under acidic conditions and enabling metal coordination. The hydrochloride salt form improves aqueous solubility, unlike the neutral target compound .

Halogenated Derivatives: Bromophenyl Substituents

(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid (CAS: 2580096-21-3) features a 3-bromophenyl group at the 5-position. The bromine atom increases molecular weight and introduces a heavy atom effect, which can influence X-ray crystallography outcomes.

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituents Solubility Profile
Target (2S,3S)-compound 413.47 2-phenyl, 3-COOH Low in water; soluble in DCM, DMF
(2R,3S)-stereoisomer 413.47 2-phenyl, 3-COOH Similar to target; may vary in MeOH
3,3-Dimethyl variant 365.42 3,3-dimethyl Higher hydrophobicity; prefers THF
Thiazole derivative 464.97 Thiazole, HCl salt Enhanced aqueous solubility

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